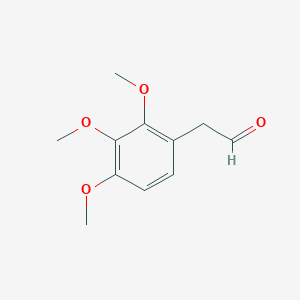

2-(2,3,4-Trimethoxyphenyl)acetaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDMSPFPWVUVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479505 | |

| Record name | (2,3,4-Trimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104216-97-9 | |

| Record name | (2,3,4-Trimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: Physical Properties, Synthesis, and Thermal Analysis of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde

Executive Summary

In the realm of advanced organic synthesis and drug development, substituted phenylacetaldehydes serve as critical building blocks for the construction of complex phenethylamines, isoquinoline alkaloids, and selective receptor ligands. 2-(2,3,4-Trimethoxyphenyl)acetaldehyde (CAS: 104216-97-9) is a highly substituted, electron-rich aromatic aldehyde. Due to its specific structural geometry, it presents unique physicochemical challenges, particularly regarding its physical state, melting point, and oxidative stability.

This whitepaper provides an in-depth technical analysis of its physical properties, the causality behind its physical state, and field-proven, self-validating protocols for its synthesis and thermal characterization.

Physicochemical Profiling & Structural Causality

Understanding the physical behavior of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde requires analyzing the interplay between its molecular symmetry and intermolecular forces.

Quantitative Data Summary

The following table consolidates the predicted and extrapolated physicochemical data for the compound [2][3].

| Property | Value (Predicted / Extrapolated) |

| Chemical Name | 2-(2,3,4-Trimethoxyphenyl)acetaldehyde |

| CAS Number | 104216-97-9 |

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| Physical State (25 °C) | Viscous pale yellow oil / Low-melting solid |

| Melting Point | < 40 °C (Prone to supercooling) |

| Boiling Point | 394.1 ± 42.0 °C at 760 mmHg |

| Density | ~1.1–1.2 g/cm³ |

| Solubility | Soluble in DCM, EtOH, Toluene; Insoluble in H₂O |

Causality of the Melting Point Depression

The melting point of a compound is governed by crystal lattice energy, which relies heavily on molecular symmetry and planar stacking. Isomers of this compound, such as 3,4,5-trimethoxyphenylacetaldehyde, are notoriously difficult to crystallize, typically presenting as viscous oils that only solidify upon targeted seeding (melting at 39–40 °C) [1].

For the 2,3,4-isomer, the steric hindrance is significantly amplified. The methoxy group at the ortho (2-) position creates a severe steric clash with the adjacent acetaldehyde side chain. This restricts the free rotation of the side chain and forces the molecule into non-planar conformations. Consequently, intermolecular dipole-dipole alignment is disrupted, drastically lowering the crystal lattice energy. As a result, 2-(2,3,4-Trimethoxyphenyl)acetaldehyde typically exists as a supercooled viscous liquid at standard room temperature and requires sub-ambient cooling or specific nucleation techniques to solidify.

Oxidative Stability

Like all electron-rich phenylacetaldehydes, this compound is highly susceptible to autoxidation. The electron-donating methoxy groups increase the electron density of the aromatic ring, making the benzylic/aldehydic position prone to radical-mediated oxidation by atmospheric oxygen, rapidly degrading the compound into 2-(2,3,4-trimethoxyphenyl)acetic acid. Handling must strictly occur under inert atmospheres (N₂ or Ar).

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing controlled reactions and precise analytical measurements.

Protocol 1: Synthesis via Darzens Glycidic Ester Condensation

Expertise Insight: Direct oxidation of 2-(2,3,4-trimethoxyphenyl)ethanol often leads to over-oxidation to the carboxylic acid due to the stabilizing effect of the methoxy groups on the intermediate hydrate. The Darzens condensation bypasses this flaw by forming a stable glycidic ester intermediate, ensuring high fidelity in aldehyde generation [1].

Step-by-Step Methodology:

-

Condensation: In a flame-dried flask under inert nitrogen, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq) in absolute ethanol. Cool the mixture to 0–5 °C.

-

Base Addition: Slowly add sodium ethoxide (1.2 eq) dropwise, maintaining the temperature below 5 °C to prevent the self-condensation of the ester. Stir for 12 hours.

-

Isolation: Neutralize the mixture, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the glycidic ester.

-

Saponification & Decarboxylation: Dissolve the crude ester in ethanol and treat with 10% aqueous NaOH. Reflux for 2 hours. Cool, acidify to pH 2 with 1M HCl, and heat gently (60 °C). The evolution of CO₂ physically validates the decarboxylation to the target aldehyde.

-

Purification & Validation: Extract with toluene and purify via vacuum distillation (160–190 °C at 0.05 mmHg). Self-Validation: Confirm the aldehyde proton (~9.7 ppm) via ¹H-NMR before proceeding to thermal analysis.

Synthetic pathway of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde via Darzens condensation.

Protocol 2: Melting Point Determination via DSC

Expertise Insight: Traditional capillary melting point apparatuses are fundamentally inadequate for viscous oils that exhibit glass transitions or supercooling. Differential Scanning Calorimetry (DSC) is the authoritative standard for establishing the exact thermodynamic melting point (Tm) of such compounds[4].

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC heat flow and temperature using an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g). This step is mandatory to ensure the thermodynamic accuracy of the system.

-

Sample Preparation: Weigh 3.0 to 5.0 mg of the purified aldehyde into an aluminum DSC pan. Seal hermetically to prevent volatilization or oxidative degradation during heating.

-

Cryogenic Cooling Phase: Purge the DSC cell with dry nitrogen (50 mL/min). Rapidly cool the sample using a liquid nitrogen accessory to -50 °C. Hold isothermally for 5 minutes to force the complete solidification of the supercooled liquid.

-

Controlled Heating: Ramp the temperature at a controlled, steady rate of 10 °C/min from -50 °C to 100 °C.

-

Thermogram Analysis: Analyze the heat flow curve. The true melting point (Tm) is the extrapolated onset temperature of the endothermic melting peak. If a step-change in the baseline is observed without an endotherm, this indicates a glass transition (Tg), confirming the compound's amorphous state.

Differential Scanning Calorimetry (DSC) workflow for precise melting point determination.

References

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethoxyphenylacetaldehyde, a valuable substituted aromatic aldehyde for synthetic chemistry. While direct literature on this specific molecule is limited, this document establishes a reliable synthetic pathway starting from its well-documented precursor, 2,3,4-trimethoxybenzaldehyde. We will detail robust protocols for the synthesis of the precursor, propose a validated one-carbon homologation strategy to yield the target molecule, and discuss its physicochemical properties and potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile chemical building block.

Introduction and Strategic Overview

2,3,4-Trimethoxyphenylacetaldehyde belongs to the class of phenylacetaldehydes, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. The trimethoxy substitution pattern on the aromatic ring provides unique electronic properties and potential for diverse chemical transformations. Its structure, featuring a reactive aldehyde group separated from the aromatic ring by a methylene bridge, makes it a key synthon for introducing the 2,3,4-trimethoxyphenyl-ethyl moiety into larger, more complex molecules.

A direct survey of the scientific literature reveals a scarcity of information on 2,3,4-trimethoxyphenylacetaldehyde itself. However, its synthesis can be logically and efficiently approached via a two-stage process, beginning with the well-characterized and commercially available precursor, 2,3,4-trimethoxybenzaldehyde. This guide is therefore structured to first provide a solid foundation in the synthesis of the precursor, followed by a detailed, mechanistically-grounded protocol for its conversion to the target phenylacetaldehyde.

Synthesis of the Key Precursor: 2,3,4-Trimethoxybenzaldehyde

The efficient synthesis of the target molecule is predicated on the availability of high-purity 2,3,4-trimethoxybenzaldehyde. This precursor is primarily synthesized via two established routes: the formylation of 1,2,3-trimethoxybenzene or the exhaustive methylation of 2,3,4-trihydroxybenzaldehyde.[1][2]

Route A: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings.[1] In this process, 1,2,3-trimethoxybenzene is treated with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the ring.

Causality and Experimental Insight: This method is favored due to the high reactivity of the trimethoxy-substituted ring, which readily undergoes electrophilic substitution. The reaction is typically performed at elevated temperatures (80-85 °C) to ensure a reasonable reaction rate, and the product is isolated after aqueous workup and purification.[1]

Detailed Experimental Protocol: Vilsmeier-Haack Reaction[1]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, ensuring the temperature does not exceed 20 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation: Add 1,2,3-trimethoxybenzene (1 equivalent) to the flask. The reaction mixture is then heated to 80-85 °C and stirred for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Work-up and Isolation: The aqueous mixture is neutralized with a sodium hydroxide solution and then extracted with an organic solvent such as toluene or ethyl acetate. The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or crystallization from an appropriate solvent to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.

Route B: Exhaustive Methylation of 2,3,4-Trihydroxybenzaldehyde

An alternative route involves the complete methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde.[2][3] This is typically achieved using a strong methylating agent like dimethyl sulfate in the presence of a base.

Causality and Experimental Insight: This Williamson ether synthesis-type reaction requires a strong base (e.g., NaOH) to deprotonate the phenolic hydroxyl groups, forming highly nucleophilic phenoxides. A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often employed to facilitate the reaction between the aqueous phenoxide and the organic dimethyl sulfate, leading to high yields.[3]

Detailed Experimental Protocol: Exhaustive Methylation[3]

-

Reaction Setup: In a reactor equipped with a thermometer, stirrer, and addition funnel, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) in water.

-

Addition of Reagents: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~0.05 equivalents). While stirring vigorously, add a 35% (w/w) sodium hydroxide solution (excess) and dimethyl sulfate (at least 3.5 equivalents) in portions. The reaction is exothermic and the temperature should be maintained between 50-70 °C.

-

Reaction and Isolation: Stir the mixture at 60 °C until TLC indicates the disappearance of starting material and intermediates. After completion, allow the mixture to cool and stand for layering. The upper oily layer containing the product is separated.

-

Purification: The crude product layer is washed with water until neutral, dried, and purified by vacuum distillation to yield pure 2,3,4-trimethoxybenzaldehyde.

Physicochemical and Spectroscopic Data of the Precursor

The properties of 2,3,4-trimethoxybenzaldehyde are well-documented and crucial for its identification and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 168-170 °C at 12 mmHg | [1] |

| ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, CHO), 7.5 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.9-4.0 (3 x s, 9H, 3 x OCH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ ~189 (CHO), 160, 158, 142, 125, 122, 107 (Ar-C), 62, 61, 56 (OCH₃) | [1] |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1470 (C=C, aromatic) | [1] |

| MS (EI) | m/z 196 (M⁺) | [1] |

Core Synthesis: One-Carbon Homologation to 2,3,4-Trimethoxyphenylacetaldehyde

The conversion of an aromatic aldehyde (Ar-CHO) to its corresponding phenylacetaldehyde (Ar-CH₂-CHO) is a classic one-carbon homologation.[4][5] Among the various methods, the Darzens glycidic ester condensation provides a reliable and well-established route.[6][7][8] This reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent saponification and decarboxylation yield the desired phenylacetaldehyde.[8]

The Darzens Condensation Pathway

The reaction proceeds in three key stages:

-

Condensation: 2,3,4-trimethoxybenzaldehyde reacts with an α-chloroester (e.g., ethyl chloroacetate) in the presence of a strong base (e.g., sodium ethoxide) to form an ethyl 3-(2,3,4-trimethoxyphenyl)glycidate.

-

Saponification: The resulting glycidic ester is hydrolyzed with a base (e.g., NaOH) to the corresponding sodium glycidate salt.

-

Decarboxylation: Acidification of the glycidate salt induces decarboxylation and rearrangement of the epoxide to furnish the final product, 2,3,4-trimethoxyphenylacetaldehyde.

Detailed Experimental Protocol: Darzens Homologation

Self-Validation System: Each step must be validated. The formation of the glycidic ester should be confirmed by TLC and NMR before proceeding. The final product must be thoroughly characterized to confirm its structure and purity, differentiating it from any potential side-products like phenylacetic acid.[9]

-

Step 1: Glycidic Ester Formation

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

-

Cool the solution to 0 °C and add a mixture of 2,3,4-trimethoxybenzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Quench the reaction with cold water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude glycidic ester.

-

-

Step 2: Saponification

-

Dissolve the crude glycidic ester in ethanol and add an aqueous solution of sodium hydroxide (2.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water.

-

-

Step 3: Decarboxylation and Isolation

-

Cool the aqueous solution of the glycidate salt in an ice bath.

-

Slowly and carefully acidify the solution with dilute hydrochloric acid while stirring. Vigorous evolution of CO₂ will occur. Continue adding acid until the solution is acidic (pH ~2-3).

-

The acidification triggers the rearrangement of the epoxy acid to the target aldehyde.

-

Extract the product immediately with a solvent like dichloromethane or ethyl acetate.[9] Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude 2,3,4-trimethoxyphenylacetaldehyde can be purified by vacuum distillation or column chromatography on silica gel.

-

Physicochemical Properties and Characterization of the Target Molecule

| Property | Predicted Value / Characteristics |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, CHO), ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.8-3.9 (3 x s, 9H, 3 x OCH₃), ~3.6 (d, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~200 (CHO), ~153, 152, 142 (Ar-C-O), ~124, 120, 107 (Ar-C-H), ~61, 60, 56 (OCH₃), ~50 (Ar-CH₂) |

| IR (thin film, cm⁻¹) | ~2940, 2840 (C-H, aliphatic), ~2720 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic) |

| MS (EI) | m/z 210 (M⁺), key fragments at 181 (M⁺ - CHO), 167 |

Applications in Research and Development

2,3,4-Trimethoxyphenylacetaldehyde is a valuable intermediate for introducing the 2,3,4-trimethoxyphenylethyl scaffold into target molecules. This moiety is of significant interest in medicinal chemistry.

-

Pharmaceutical Synthesis: The trimethoxyphenyl group is a feature in many bioactive compounds. This aldehyde can serve as a precursor for synthesizing analogues of natural products or novel drug candidates. For example, it can be used in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinoline alkaloids or in reductive amination to synthesize substituted phenethylamines.

-

Fine Chemical Synthesis: As a bifunctional molecule, it can undergo various transformations. The aldehyde can participate in Wittig reactions, aldol condensations, and the formation of imines and enamines.[10][11] For instance, condensation with substituted acetophenones can yield chalcones, which are known for their diverse biological activities.[11]

-

Multicomponent Reactions (MCRs): Aldehydes are key components in many MCRs, which are powerful tools for rapidly generating libraries of complex small molecules for high-throughput screening in drug discovery.[12]

Conclusion

This guide outlines a clear and scientifically sound pathway for the synthesis and utilization of 2,3,4-trimethoxyphenylacetaldehyde. By leveraging robust, well-documented procedures for the synthesis of its precursor, 2,3,4-trimethoxybenzaldehyde, and applying a classic homologation strategy like the Darzens condensation, researchers can reliably access this valuable building block. The predicted spectroscopic data provides a strong basis for its characterization, and its potential applications in medicinal and synthetic chemistry underscore its importance as a target for synthesis. This document provides the necessary technical and theoretical foundation for professionals to incorporate this compound into their research and development programs.

References

-

Darzens reaction. (2020, February 13). LS College. [Link]

-

Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. (2024, September 13). PMC. [Link]

-

Darzens Glycidic Ester Synthesis. Unacademy. [Link]

-

Darzens reaction. Wikipedia. [Link]

-

Recent approaches towards one-carbon homologation functionalization of aldehydes. ResearchGate. [Link]

-

Recent approaches towards one-carbon homologation-functionalization of aldehydes. (2021, April 14). Organic & Biomolecular Chemistry. [Link]

-

Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Darzens condensation reaction in water. ResearchGate. [Link]

-

Darzens Condensation. Master Organic Chemistry. [Link]

-

Darzens condensation reaction in a water suspension medium. (2001, March 14). Green Chemistry. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

- Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde.

-

The homologation of carbonyl compounds by single carbon insertion reactions. Arkat USA. [Link]

-

The darzens condensation. Part III. Effects of substituents on the rate of condensation of substituted phenacyl chlorides with benzaldehyde. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Reductive One-Carbon Homologation of Aldehydes and Ketones. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Reductive one-carbon homologation of aldehydes and ketones. (2005, November 25). Journal of Organic Chemistry. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. ResearchGate. [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent approaches towards one-carbon homologation-functionalization of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Darzens Glycidic Ester Synthesis [unacademy.com]

- 8. Darzens reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in solution

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in Solution

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in solution. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of aldehyde and aromatic compound chemistry to infer its stability profile and propose robust analytical methodologies for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this, and structurally related, molecules. We will delve into the theoretical underpinnings of its potential degradation pathways, provide detailed protocols for forced degradation studies, and outline a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Stability Assessment

2-(2,3,4-Trimethoxyphenyl)acetaldehyde belongs to the class of substituted phenylacetaldehydes, a group of compounds with applications in pharmaceuticals, fragrances, and organic synthesis. The aldehyde functional group is inherently reactive, making it susceptible to a variety of degradation reactions that can impact the purity, potency, and safety of any product in which it is a constituent. Therefore, a thorough understanding of its stability in solution is paramount during all stages of research and development.

Forced degradation studies are a critical component of this assessment, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate its decomposition.[1][2][3] The data generated from these studies are invaluable for:

-

Identifying potential degradation products: This is crucial for understanding the safety profile of the compound.[3]

-

Elucidating degradation pathways: Knowledge of how a molecule degrades allows for the development of strategies to mitigate instability.[4]

-

Developing and validating stability-indicating analytical methods: These methods are essential for accurately quantifying the compound and its impurities over time.[1]

This guide will provide a predictive and practical approach to evaluating the stability of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde, grounded in the established chemistry of aromatic aldehydes.

Predicted Physicochemical Properties and Their Influence on Stability

While experimental data for 2-(2,3,4-Trimethoxyphenyl)acetaldehyde is scarce, we can infer its properties based on its structure and the known characteristics of related compounds.

| Property | Predicted Characteristic | Rationale and Impact on Stability |

| Physical State | Likely a liquid or low-melting solid at room temperature. | The related 2-(4-methoxyphenyl)acetaldehyde is a liquid. The physical state will influence handling and dissolution during the preparation of solutions for stability studies. |

| Solubility | Expected to have poor aqueous solubility and good solubility in organic solvents like acetone, acetonitrile, and chloroform. | The presence of the non-polar phenyl ring and three methoxy groups suggests hydrophobicity. Poor water solubility may necessitate the use of co-solvents in aqueous stability studies.[5] |

| Reactivity of the Aldehyde Group | The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. | This is the primary site of chemical instability for this molecule. |

| Influence of Methoxy Substituents | The three electron-donating methoxy groups on the phenyl ring can influence the reactivity of the aldehyde and the stability of the aromatic system. Methoxy groups, particularly in the para position relative to other substituents, can increase sensitivity to hydrolysis.[6] | The electronic effects of these substituents will modulate the degradation pathways. |

Proposed Degradation Pathways of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde

Based on the known reactivity of phenylacetaldehydes, we can propose several potential degradation pathways for 2-(2,3,4-Trimethoxyphenyl)acetaldehyde under forced degradation conditions.[7][8]

Oxidative Degradation

Phenylacetaldehydes are readily oxidized to their corresponding phenylacetic acids.[8] This is anticipated to be a major degradation pathway for 2-(2,3,4-Trimethoxyphenyl)acetaldehyde.

Caption: Proposed oxidative degradation pathway.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under strong acidic or basic conditions, aldehydes can undergo various reactions, including aldol condensation or Cannizzaro-type reactions, though the primary concern for phenylacetaldehydes is often stability in the formulation matrix. The methoxy groups may also be susceptible to hydrolysis under harsh acidic conditions, leading to the formation of phenolic derivatives.

Photolytic Degradation

Aromatic compounds can be susceptible to photodegradation. Phenylacetaldehydes, upon exposure to UV light, can potentially degrade to the corresponding benzaldehyde and other products through radical-mediated pathways.[7][9]

Caption: Proposed photolytic degradation pathway.

Experimental Design for a Comprehensive Stability Study

A well-designed forced degradation study is essential for thoroughly evaluating the stability of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without overwhelming the analytical system.[1]

Caption: Overall experimental workflow for stability assessment.

Recommended Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60°C | Up to 7 days |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal Degradation | 80°C | Up to 7 days | |

| Photostability | ICH Q1B conditions (UV and visible light) | Room Temperature | Per ICH guidelines |

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde at a concentration of 1 mg/mL in a suitable organic solvent, such as acetonitrile or methanol.

-

Stress Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 100 µg/mL. For thermal and photolytic studies, the solution can be prepared in an inert solvent.

-

Incubation: Store the stressed samples under the conditions specified in the table above. A control sample (diluted in the solvent used for the study) should be stored at ambient temperature and protected from light.

-

Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours, and daily thereafter).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before derivatization and analysis.

-

Derivatization: To an aliquot of each sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid) to form the stable hydrazone derivative.[10][11][12]

-

Analysis: Analyze the derivatized samples by HPLC as described in the following section.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is one that can accurately quantify the decrease in the concentration of the active substance due to degradation and separate its degradation products from the parent compound and from each other.[1] For aldehydes, derivatization with DNPH is a common strategy to enhance UV detection and improve chromatographic performance.[10][13]

HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to resolve the parent compound from its degradants (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 360 nm (for DNPH derivatives)[10] |

| Injection Volume | 10 µL |

Protocol for HPLC Analysis

-

Standard Preparation: Prepare a series of calibration standards of the derivatized 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in the mobile phase.

-

Sample Analysis: Inject the prepared standards and the derivatized samples from the forced degradation study into the HPLC system.

-

Data Analysis:

-

Quantify the amount of remaining 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in each stressed sample using the calibration curve.

-

Calculate the percentage of degradation.

-

Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

-

Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the parent peak is not co-eluting with any degradants.

-

Calculate the mass balance to account for all the material after degradation.[4]

-

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for investigating the thermodynamic stability of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in solution. By applying the principles of forced degradation and utilizing a stability-indicating HPLC method with DNPH derivatization, researchers can gain critical insights into the degradation pathways and intrinsic stability of this molecule.

While this document is based on well-established chemical principles, it is imperative that the proposed methodologies are experimentally verified for this specific compound. Future work should focus on the isolation and structural elucidation of the degradation products using techniques such as LC-MS/MS and NMR to confirm the proposed degradation pathways. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any products containing 2-(2,3,4-Trimethoxyphenyl)acetaldehyde.

References

-

Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]

-

ResearchGate. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. [Link]

-

ResearchGate. (n.d.). Reaction pathway for phenylacetaldehyde formation by phenylalanine.... [Link]

-

Gerber, A., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]

-

Gerber, A., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]

-

Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

-

Shimadzu. (2018, September 21). eL533 Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. [Link]

-

Semantic Scholar. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. [Link]

-

Jetir.Org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. [Link]

-

Wikipedia. (n.d.). Phenylacetaldehyde. [Link]

-

KNAUER. (2020, November 11). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. ijamscr.com [ijamscr.com]

- 3. onyxipca.com [onyxipca.com]

- 4. sgs.com [sgs.com]

- 5. jetir.org [jetir.org]

- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Biocatalytic and Metabolic Pathways of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Enzymologists, and Drug Development Professionals

Executive Summary

The engineering and analysis of alkaloid biosynthetic pathways rely heavily on understanding transient aldehyde intermediates. Among these, 2-(2,3,4-Trimethoxyphenyl)acetaldehyde occupies a critical junction. It is the primary oxidative deamination product of isomescaline (2,3,4-trimethoxyphenethylamine) and serves as a highly versatile precursor for biocatalytic transamination. This whitepaper deconstructs the metabolic degradation and biocatalytic synthesis pathways involving this intermediate, providing field-proven, self-validating protocols for its isolation and enzymatic conversion.

Chemical Context: The 2,3,4-Substitution Paradigm

Isomescaline is a synthetic positional isomer of the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine). Despite their structural similarities, isomescaline exhibits no psychoactive or psychotomimetic effects in humans, even at oral doses exceeding 400 mg[1].

First synthesized in 1965 to study the metabolic deamination of ring-methoxylated phenethylamines, the 2,3,4-substitution pattern introduces unique steric hindrance[1]. The ortho-methoxy group alters the molecule's binding affinity within the active sites of central nervous system receptors and metabolic enzymes. In vitro studies using bovine plasma monoamine oxidase (MAO) have demonstrated that isomescaline and its thio-analogues are effectively deaminated into their corresponding aldehydes, a process that rapidly clears the compound from biological systems[2]. Similar to its isomer 3,4,5-trimethoxyphenylacetaldehyde, the 2,3,4-aldehyde intermediate is a highly valuable building block for synthesizing complex pharmaceutical compounds[3].

Metabolic Degradation: The MAO-ALDH Axis

In biological systems, the clearance of 2,3,4-trimethoxyphenethylamine is driven by the Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH) axis. MAO catalyzes the oxidative deamination of the amine, releasing ammonia and hydrogen peroxide to form 2-(2,3,4-Trimethoxyphenyl)acetaldehyde. Because aldehydes are electrophilic and potentially cytotoxic, this intermediate is rapidly oxidized by ALDH into 2,3,4-trimethoxyphenylacetic acid, or reduced by Alcohol Dehydrogenase (ADH) into the corresponding ethanol derivative.

Caption: Metabolic degradation of isomescaline via the 2-(2,3,4-trimethoxyphenyl)acetaldehyde intermediate.

Quantitative Data Summary

To contextualize the pharmacological and enzymatic profile of these compounds, Table 1 summarizes the key quantitative metrics comparing the 2,3,4-isomer to its structural relatives.

Table 1: Physicochemical and Pharmacological Properties of Trimethoxyphenethylamines

| Compound | Substitution Pattern | Molecular Weight | Psychoactive Dose (Human) | MAO Substrate Activity |

| Mescaline | 3,4,5-trimethoxy | 211.26 g/mol | 300–500 mg[4] | Active Substrate |

| Isomescaline | 2,3,4-trimethoxy | 211.25 g/mol | >400 mg (Inactive)[1] | Active Substrate[2] |

| 3-Thiomescaline | 3-thio-4,5-dimethoxy | 227.32 g/mol | ~50–80 mg (6x Mescaline)[2] | Active Substrate[2] |

| 4-Thiomescaline | 4-thio-3,5-dimethoxy | 227.32 g/mol | ~25–40 mg (12x Mescaline)[2] | Active Substrate[2] |

Experimental Protocols: A Self-Validating Framework

As an application scientist, I emphasize that experimental design must inherently prove its own validity. The following protocols detail the generation and utilization of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde, embedding causality and internal controls into every step.

Protocol A: In Vitro Generation via Monoamine Oxidase (MAO)

Objective: Controlled oxidative deamination of isomescaline to isolate the reactive aldehyde intermediate. Causality: Aldehydes are highly unstable and prone to over-oxidation. By utilizing a purified MAO assay and strictly omitting NAD+/NADH cofactors, we prevent downstream ALDH/ADH activity, effectively trapping the aldehyde.

-

Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Rationale: Mimics physiological pH to maintain the structural integrity of the MAO active site.

-

Enzyme Reconstitution: Reconstitute bovine plasma MAO at 1 mg/mL. Rationale: Bovine plasma MAO possesses a highly accommodating binding pocket, ideal for bulky ortho-substituted phenethylamines[2].

-

Reaction Initiation: Add isomescaline hydrochloride to a final concentration of 1 mM. Incubate at 37°C for exactly 30 minutes. Rationale: Prolonged incubation leads to non-enzymatic hydration or polymerization of the aldehyde.

-

Termination & Extraction: Quench the reaction with 0.1 M HCl to denature the enzyme. Immediately extract with ethyl acetate (1:1 v/v). Rationale: Rapid partitioning into the lipophilic organic phase stabilizes the aldehyde.

-

Self-Validating Control: Run a parallel reaction spiked with 10 µM pargyline (an irreversible MAO inhibitor). The complete absence of the aldehyde peak in the LC-MS/MS chromatogram of this control validates that the product generation is strictly enzymatic, ruling out spontaneous auto-oxidation.

Protocol B: Biocatalytic Transamination Workflow

Objective: Enzymatic conversion of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde to 2,3,4-trimethoxyphenethylamine. Causality: Traditional chemical reductive amination requires heavy metal catalysts and high pressure. Utilizing a Pyridoxal Phosphate (PLP)-dependent ω -transaminase provides a highly specific, green-chemistry alternative.

Caption: Step-by-step biocatalytic transamination workflow for phenethylamine synthesis.

-

Reaction Matrix: Prepare 100 mM HEPES buffer (pH 8.0) containing 1 mM PLP. Rationale: PLP is the essential cofactor for transaminases; maintaining an excess prevents the formation of inactive apo-enzymes during catalytic turnover.

-

Amine Donor Addition: Add 500 mM isopropylamine. Rationale: Aldehyde amination is thermodynamically unfavorable. A massive molar excess of the amine donor drives the Le Chatelier equilibrium toward the amine product.

-

Substrate Introduction: Dissolve 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in 5% DMSO and add to a final concentration of 10 mM. Rationale: DMSO enhances the solubility of the lipophilic aldehyde without denaturing the biocatalyst.

-

Biocatalysis: Add 2 mg/mL engineered ω -transaminase. Incubate at 30°C for 24 hours with gentle orbital shaking (150 rpm).

-

Self-Validating Control: Utilize a negative control lacking the isopropylamine donor. The failure to produce isomescaline in this sample confirms that the transaminase is strictly dependent on the exogenous donor, validating the specific catalytic mechanism rather than background contamination.

Conclusion

The 2-(2,3,4-Trimethoxyphenyl)acetaldehyde intermediate represents a vital node in both the metabolic clearance of synthetic phenethylamines and the biocatalytic engineering of novel therapeutics. By leveraging self-validating enzymatic protocols, researchers can accurately map these pathways, bypassing the limitations of traditional synthetic chemistry and opening new avenues in biocatalysis and drug metabolism studies.

References

- Isomescaline - Grokipedia.

- Buy 3,4,5-Trimethoxyphenylacetaldehyde | 5320-31-0 - Smolecule.

- Sulfur analogues of psychotomimetic agents. Monothio analogues of mescaline and isomescaline - PubMed.

- Mescaline - chemeurope.com.

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde, a significant organic intermediate. While empirical quantitative solubility data for this specific molecule is not widely published, this document leverages fundamental physicochemical principles and data from analogous structures to construct a predictive solubility framework. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility, ensuring data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvents for applications ranging from reaction optimization and purification to formulation development.

Introduction to 2-(2,3,4-Trimethoxyphenyl)acetaldehyde

Molecular Structure and Physicochemical Characteristics

2-(2,3,4-Trimethoxyphenyl)acetaldehyde is an aromatic aldehyde with the chemical formula C₁₁H₁₄O₄. Its structure consists of a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, and an acetaldehyde group at position 1.

-

Molecular Formula: C₁₁H₁₄O₄

-

Molecular Weight: 210.23 g/mol

-

Key Functional Groups:

-

Aromatic Ring: A nonpolar, hydrophobic core.

-

Three Methoxy (-OCH₃) Groups: These ether groups introduce polarity and are capable of acting as hydrogen bond acceptors.

-

Aldehyde (-CHO) Group: A polar group that is also a hydrogen bond acceptor.

-

The combination of a relatively large hydrophobic aromatic core with multiple polar, aprotic functional groups results in a molecule of moderate overall polarity. It lacks hydroxyl or amine groups, meaning it cannot act as a hydrogen bond donor. This structural composition is the primary determinant of its solubility behavior.

Significance in Chemical Synthesis

Substituted phenylacetaldehydes and benzaldehydes are crucial building blocks in organic synthesis. For instance, the related compound 2,3,4-trimethoxybenzaldehyde is a key intermediate in the synthesis of Trimetazidine, an anti-anginal medication.[1] By analogy, 2-(2,3,4-Trimethoxyphenyl)acetaldehyde serves as a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing purification strategies.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process governed by intermolecular forces, temperature, and the solute's physical form.

Intermolecular Forces and the "Like Dissolves Like" Principle

The adage "like dissolves like" is the cornerstone of solubility prediction. It implies that substances with similar intermolecular forces are more likely to be miscible.

-

Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane. The aromatic ring of the target molecule will interact favorably with nonpolar solvents via these forces.

-

Dipole-Dipole Interactions: The polar aldehyde and methoxy groups create a net molecular dipole, allowing for favorable interactions with other polar molecules, such as those found in acetone or ethyl acetate.

-

Hydrogen Bonding: While the molecule cannot self-associate via hydrogen bonds as a donor, its oxygen atoms can act as hydrogen bond acceptors. This allows for strong interactions with protic solvents like ethanol and methanol.

Key Factors Influencing Solubility

-

Temperature: For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is typically endothermic (ΔH > 0), meaning that heat input favors the breakdown of the crystal lattice and solvation of the molecules.[2]

-

Solvent Polarity: The balance of polar and nonpolar characteristics in the solvent is critical. A solvent that can effectively interact with both the aromatic ring and the polar functional groups will exhibit the highest solvating power.

-

Crystal Lattice Energy: For solid compounds, the energy holding the crystal together must be overcome by the energy of solvation. A high lattice energy can lead to lower solubility, even in a theoretically compatible solvent. Positional isomers, such as 2-(3,4,5-trimethoxyphenyl)acetaldehyde, may exhibit different melting points and solubilities due to variations in their crystal packing.[3]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for 2-(2,3,4-Trimethoxyphenyl)acetaldehyde can be predicted.

Table 1: Predicted Solubility of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Solvents can act as hydrogen bond donors to the compound's oxygen atoms. Their polarity effectively solvates the methoxy and aldehyde groups. |

| Polar Aprotic | Acetone, THF, DMSO | High | Strong dipole-dipole interactions with the compound's polar functional groups. Lack of hydrogen bonding from the solvent is not a major hindrance. |

| Esters | Ethyl Acetate | High | Moderate polarity and dipole-dipole interactions provide good solvating power for the entire molecule. |

| Chlorinated | Dichloromethane, Chloroform | High | Moderate polarity and ability to interact with the aromatic ring make these effective solvents. A related compound, 2-(4-methoxyphenyl)acetaldehyde, is soluble in chloroform.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Medium to High | Strong π-π stacking interactions between the solvent and the compound's aromatic ring. The polarity mismatch with the functional groups is the only limiting factor. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Primarily nonpolar interactions (Van der Waals forces) are not sufficient to overcome the polarity of the methoxy and aldehyde groups. |

| Water | H₂O | Very Low / Insoluble | The large, hydrophobic phenyl ring dominates the molecule's character, making it immiscible with water despite the presence of polar groups.[4] |

Standardized Protocols for Experimental Solubility Determination

To move beyond prediction and obtain actionable quantitative data, rigorous experimental protocols are required. The following methods represent industry-standard approaches for characterizing the solubility of a novel compound.

Workflow for Qualitative Solubility Classification

This initial screening method rapidly classifies the compound based on its acidic, basic, or neutral properties, providing clues about its solubility in different pH environments.[5][6] The target molecule, lacking ionizable functional groups, is expected to be a neutral compound.

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. Observe if the compound dissolves.[7]

-

5% NaOH Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% (w/v) sodium hydroxide solution. Shake vigorously. Solubility indicates a strongly or weakly acidic compound.

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample in 5% (w/v) sodium bicarbonate. Solubility indicates a strongly acidic compound (e.g., a carboxylic acid).

-

5% HCl Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% (v/v) hydrochloric acid. Shake vigorously. Solubility indicates a basic compound (e.g., an amine).[7]

-

Concentrated H₂SO₄ Test: If the compound is insoluble in all previous aqueous solutions, test its solubility in cold, concentrated sulfuric acid. Solubility suggests a neutral compound containing oxygen, nitrogen, or sulfur (e.g., aldehydes, ketones, ethers).

Caption: Decision tree for the qualitative classification of an organic compound.

Gold Standard for Quantitative Solubility: The Shake-Flask Method

The isothermal shake-flask method is a globally recognized and conceptually simple approach for determining equilibrium solubility.[2] Its trustworthiness comes from allowing the system to reach a true thermodynamic equilibrium.

-

Preparation: Add an excess amount of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde to a known volume of the desired organic solvent in a sealed, airtight vial. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be established empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Cease agitation and allow the vial to stand at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the solid material. This step is crucial to avoid sampling undissolved particles.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8]

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Caption: Step-by-step workflow for the quantitative shake-flask solubility method.

Conclusion

The solubility of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde is dictated by its unique molecular structure, which blends a hydrophobic aromatic core with multiple polar ether and aldehyde functionalities. Based on these features, it is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and sparingly soluble in nonpolar aliphatic hydrocarbons and water. This guide provides not only a robust theoretical framework for understanding this behavior but also detailed, actionable protocols for its precise experimental determination. By employing the qualitative and quantitative methods described herein, researchers can generate the reliable solubility data necessary to accelerate synthesis, streamline purification, and enable the successful application of this versatile chemical intermediate.

References

-

Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from Scribd. [Link][5]

-

Kyte, B., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link][2]

-

ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link][6]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university course material source. [Link][7]

-

Brossi, A., & Pirk, L. A. (1953). THE SYNTHESIS OF 3,4,5-TRIMETHOXYPHENYLACETALDEHYDE. Canadian Journal of Chemistry, 31(9), 843-846. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 5. scribd.com [scribd.com]

- 6. chemistrysh.com [chemistrysh.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lifechemicals.com [lifechemicals.com]

Reactivity Profile of Electron-Rich Phenylacetaldehydes: A Comprehensive Guide to Synthesis, Stabilization, and Bioconjugation

Executive Summary

Electron-rich phenylacetaldehydes—such as 3,4-dimethoxyphenylacetaldehyde (homoveratraldehyde) and 3,4-dihydroxyphenylacetaldehyde (DOPAL)—occupy a unique chemical space in organic synthesis and biochemistry. Characterized by an highly activated aromatic system and an α -methylene group adjacent to a reactive carbonyl, these compounds serve as critical intermediates in the synthesis of pharmaceutical active ingredients (APIs) and complex isoquinoline alkaloids. This whitepaper provides an in-depth analysis of their electronic architecture, intrinsic instability, and dual-mode reactivity, supported by self-validating experimental protocols.

Electronic Architecture and Reactivity Paradigms

The reactivity of phenylacetaldehydes is fundamentally dictated by the electronic cross-talk between the aromatic ring and the aldehyde moiety. In electron-rich derivatives, substituents such as methoxy (–OCH₃) or hydroxy (–OH) groups donate electron density into the π -system via resonance.

This electronic enrichment has two primary effects:

-

Aromatic Nucleophilicity : The ortho and para positions of the aromatic ring become highly nucleophilic, dramatically lowering the activation energy for intramolecular electrophilic aromatic substitutions (e.g., Pictet-Spengler cyclizations)[1].

-

Enolization Kinetics : The conjugated nature of the enol/enolate formed from these aldehydes makes the enolate energetically accessible at neutral pH, facilitating unique carbon-carbon bond-forming reactions such as Site-Selective Cross-Aldol (SCALP) bioconjugations[2].

The Degradation Dilemma: Polymerization and Stabilization

A critical bottleneck in handling phenylacetaldehydes is their notorious instability. Due to the high reactivity of the α -methylene protons, these compounds spontaneously undergo autocondensation and polymerization.

In the presence of trace acidic compounds, Lewis acids (e.g., iron chloride, zinc chloride), or even upon exposure to UV light, phenylacetaldehydes rapidly trimerize to form 2,4,6-tribenzyl-1,3,5-trioxane[3]. Conversely, in alkaline environments, they are highly susceptible to aldol condensation[4].

The Chelating Stabilization Mechanism

To preserve the monomeric aldehyde for downstream synthesis, stabilization is achieved without covalent modification. The addition of polybasic carboxylic acids (such as citric, succinic, or malonic acid) at concentrations of 10 to 1,000 ppm effectively halts polymerization[3]. These acids act as multidentate chelators that sequester trace transition metals responsible for Lewis acid catalysis, while simultaneously buffering the microenvironment to prevent base-catalyzed aldol pathways[4].

Synthetic Applications: Alkaloid Scaffolding

Electron-rich phenylacetaldehydes are foundational to the synthesis of isoquinoline alkaloids, including papaverine and cherylline[1][5].

When homoveratraldehyde is condensed with an amine (e.g., homoveratrylamine), it forms a Schiff base. Under acidic conditions, the electron-rich aromatic ring acts as an internal nucleophile, attacking the protonated imine. The methoxy groups at the 3- and 4-positions specifically activate the position ortho to the alkyl chain, facilitating rapid ring closure to yield a tetrahydroisoquinoline core.

Divergent reactivity pathways of electron-rich phenylacetaldehydes.

Biological Reactivity: Protein Modification and Bioconjugation

Bifunctional Electrophilicity of DOPAL

DOPAL (3,4-dihydroxyphenylacetaldehyde) is a toxic dopamine metabolite that exemplifies the dual reactivity of electron-rich phenylacetaldehydes in biological systems. It acts as a bifunctional electrophile capable of extensive protein cross-linking[6]. The aldehyde group rapidly reacts with primary amines (such as lysine residues) to form Schiff bases. Uniquely, the product of N-acetyl-lysine (NAL) and DOPAL is stable even in the absence of a reducing agent[7]. Concurrently, the electron-rich catechol ring can undergo auto-oxidation to a quinone, which subsequently reacts with protein thiols[7].

SCALP Bioconjugation

In modern bioconjugation, phenylacetaldehydes are utilized in Site-Selective Cross-Aldol (SCALP) reactions. While aliphatic aldehydes show no appreciable SCALP reactivity, phenylacetaldehydes act as highly effective nucleophilic SCALP-donors[2]. Although electron-withdrawing groups maximize the reaction rate by increasing α -proton acidity, electron-rich derivatives still readily participate due to the energetic accessibility of their conjugated enolates at neutral pH[2].

Self-Validating Experimental Protocols

Protocol 1: Controlled Decarboxylative Synthesis of 3,4-Dimethoxyphenylacetaldehyde

This protocol details the synthesis of homoveratraldehyde, a critical intermediate for the calcium channel blocker Verapamil[8].

Step-by-Step Methodology:

-

Reagent Assembly: In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt and 32.6 g (0.24 mol) of KH₂PO₄[9].

-

Biphasic Solvent Introduction: Add 100 mL of purified water and 100 mL of toluene.

-

Thermal Control: Maintain the reaction temperature strictly at 15°C and stir vigorously for 3 hours[8].

-

Phase Separation: Halt stirring and separate the toluene layer. Extract the remaining aqueous layer with an additional 20 mL of toluene.

-

Desiccation: Combine the toluene layers and dry over anhydrous MgSO₄[9].

Causality & Validation: The strict temperature control (15°C) suppresses thermal autocondensation of the nascent aldehyde. The use of a biphasic toluene/water system is a critical design choice; it ensures the highly reactive hydrophobic aldehyde is immediately partitioned into the organic phase upon formation, shielding it from aqueous degradation pathways[8]. HPLC analysis of the organic layer should yield a purity of ≥ 99.2%[9].

Step-by-step synthetic workflow for 3,4-dimethoxyphenylacetonitrile.

Protocol 2: Stabilization and Storage Preparation

To prevent the rapid degradation of the synthesized aldehyde:

Step-by-Step Methodology:

-

Quantification: Determine the exact mass/volume of the neat phenylacetaldehyde or its organic solution.

-

Additive Integration: Add 100 to 300 ppm of anhydrous citric acid or succinic acid directly to the solution[4].

-

Homogenization: Agitate gently until the polybasic carboxylic acid is completely dissolved and dispersed[4].

Causality & Validation: Unlike traditional stabilizers that require extensive removal prior to downstream reactions, polybasic carboxylic acids are harmless and completely soluble[4]. They create a localized buffering effect that neutralizes trace alkaline impurities while chelating pro-polymerization metal ions. The solution will remain optically clear and monomeric over extended storage periods.

Quantitative Data Summary

The following table synthesizes the kinetic and yield data associated with the reactivity profiles discussed above:

| Compound / System | Substituent Effect | Primary Reaction Mode | Kinetic / Yield Data | Ref |

| 3,4-Dimethoxyphenylacetaldehyde | Electron-Rich | Decarboxylative Synthesis | 99.2% HPLC Purity (15°C, 3h) | [8] |

| Phenylacetaldehyde (Neat) | Neutral | Autocondensation | Rapid polymerization to trioxane | [3] |

| Phenylacetaldehyde + Citric Acid | Neutral (Stabilized) | Chelation / Stabilization | Stable at 10–1000 ppm | [4] |

| DOPAL | Electron-Rich (Catechol) | Protein Conjugation | NAL ≫ NAC (Stable Schiff Base) | [7] |

| (4-Nitrophenyl)acetaldehyde | Electron-Poor | SCALP Bioconjugation | Highest relative reactivity | [2] |

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalyst-free site-selective cross-aldol bioconjugations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02292C [pubs.rsc.org]

- 3. US6624330B2 - Method for stabilizing phenylacetaldehyde - Google Patents [patents.google.com]

- 4. US20020128518A1 - Method for stabilizing phenylacetaldehyde - Google Patents [patents.google.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

A Comparative Analysis of 2,3,4- and 3,4,5-Trimethoxy Isomers: A Technical Guide for Researchers

Abstract

The precise positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This technical guide provides an in-depth comparison of 2,3,4-trimethoxy and 3,4,5-trimethoxy substituted aromatic compounds, two constitutional isomers of significant interest in medicinal chemistry and drug development. We will explore the fundamental differences in their structure, synthesis, and reactivity, and detail the analytical techniques required for their unambiguous differentiation. Furthermore, this guide will illuminate the profound impact these subtle structural variations have on their pharmacological profiles, with a particular focus on the privileged role of the 3,4,5-trimethoxyphenyl moiety in anticancer therapeutics.

Structural and Physicochemical Disparities

The core difference between the 2,3,4- and 3,4,5-trimethoxy isomers lies in the substitution pattern of the three methoxy (-OCH₃) groups on the benzene ring. This seemingly minor change in atomic arrangement leads to significant differences in molecular symmetry, which in turn influences their physical and chemical properties.

1.1 Molecular Structure and Symmetry

The 3,4,5-trimethoxy isomer possesses a higher degree of symmetry (C₂ᵥ point group) compared to the asymmetric 2,3,4-trimethoxy isomer. In the 3,4,5-isomer, a plane of symmetry bisects the C1-C4 axis, rendering the methoxy groups at positions 3 and 5, as well as the aromatic protons at C2 and C6, chemically equivalent. This symmetry is absent in the 2,3,4-isomer, where all three methoxy groups and the two aromatic protons are in chemically distinct environments.

1.2 Comparative Physicochemical Properties

These structural differences manifest in measurable variations in physicochemical properties. To illustrate, a comparison of 2,3,4-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid is provided below. The higher melting point of the 3,4,5-isomer can be attributed to its greater symmetry, which allows for more efficient crystal lattice packing.

| Property | 2,3,4-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoic Acid |

| Molecular Formula | C₁₀H₁₂O₅[1] | C₁₀H₁₂O₅[2] |

| Molecular Weight | 212.20 g/mol [3] | 212.20 g/mol [4] |

| Melting Point | 99-102 °C[3][5] | 168-171 °C[4][6] |

| Boiling Point | Not readily available | 225-227 °C (at 10 mmHg)[4][6] |

| pKa | 4.24 (Predicted)[1] | Not readily available |

| Solubility | Not readily available | Very soluble in ethanol, diethyl ether, and chloroform.[2] |

Spectroscopic Fingerprinting: Differentiating the Isomers

The most definitive method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The differences in molecular symmetry result in uniquely identifiable ¹H NMR spectra.

-

3,4,5-Trimethoxy Isomers : Due to symmetry, the ¹H NMR spectrum is characteristically simple. It will display a two-proton singlet for the equivalent aromatic protons (H-2 and H-6) and two distinct signals for the methoxy groups: a six-proton singlet for the equivalent methoxy groups at positions 3 and 5, and a three-proton singlet for the methoxy group at position 4.

-

2,3,4-Trimethoxy Isomers : The lack of symmetry leads to a more complex ¹H NMR spectrum. It will show two distinct signals for the aromatic protons, typically as a pair of doublets (an AX system), and three separate three-proton singlets for each of the chemically non-equivalent methoxy groups.

Mass spectrometry will show an identical molecular ion peak (e.g., m/z 196 for trimethoxybenzaldehyde) for both isomers, but fragmentation patterns may differ, though NMR remains the gold standard for identification.[7]

Synthesis and Chemical Reactivity

The choice of synthetic route for these isomers is dictated by the availability of starting materials and the desired substitution pattern.

3.1 Synthesis of 3,4,5-Trimethoxy Scaffolds

The symmetrical 3,4,5-trimethoxy pattern is often accessible from readily available, naturally derived starting materials like gallic acid (3,4,5-trihydroxybenzoic acid). A common and efficient strategy involves the exhaustive methylation of all three hydroxyl groups.[8][9]

Workflow: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid

Caption: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid.

3.2 Synthesis of 2,3,4-Trimethoxy Scaffolds

Synthesizing the asymmetric 2,3,4-trimethoxy pattern typically requires starting materials that already possess the desired oxygenation pattern, such as 2,3,4-trihydroxybenzaldehyde, or involves formylation of a pre-functionalized benzene ring like 1,2,3-trimethoxybenzene.[7][10] The Vilsmeier-Haack reaction is a powerful and widely used method for this formylation step.[7]

Workflow: Vilsmeier-Haack Synthesis of 2,3,4-Trimethoxybenzaldehyde

Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack.

Pharmacological and Biological Significance

The substitution pattern profoundly influences how these molecules interact with biological targets. The 3,4,5-trimethoxyphenyl moiety, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in potent bioactive compounds.

4.1 The 3,4,5-Moiety: A Cornerstone of Tubulin Inhibitors

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in a class of potent anticancer agents that target tubulin, a key protein in the formation of the cellular cytoskeleton.[11][12][13] Compounds containing this moiety, such as Combretastatin A-4 (CA-4), bind to the colchicine-binding site on β-tubulin.[14][15] This binding event inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.[11][12]

Furthermore, CA-4 and its analogs act as Vascular Disrupting Agents (VDAs).[16][17][18] They selectively damage the established vasculature of tumors, cutting off the supply of oxygen and nutrients, which leads to extensive tumor necrosis.[15][17]

Signaling Pathway: Mechanism of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by 3,4,5-trimethoxy compounds.

4.2 Biological Roles of 2,3,4-Trimethoxy Isomers

While the 3,4,5-isomer is more extensively studied in oncology, compounds with the 2,3,4-trimethoxy pattern also exhibit important biological activities. For instance, 2,3,4-trimethoxybenzaldehyde is a key intermediate in the synthesis of Trimetazidine, an anti-anginal medication.[7] Additionally, various trimethoxybenzaldehyde isomers, including the 2,3,4-substituted version, have shown antimicrobial activity against pathogens like Candida albicans.[19]

Analytical Separation Protocol: A Validated HPLC-UV Method

In a research or quality control setting, it is often necessary to separate and quantify these isomers from a mixture. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application.

Objective: To provide a robust, step-by-step protocol for the baseline separation of 2,3,4-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid using Reversed-Phase HPLC with UV detection.

Causality: A reversed-phase C18 column is selected because it effectively separates compounds based on differences in hydrophobicity. Although these isomers have the same molecular formula, the 2,3,4-isomer is generally less polar than the 3,4,5-isomer, leading to stronger retention on the nonpolar stationary phase and thus a later elution time. An acidified mobile phase (using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[20]

5.1 Experimental Protocol

-

Standard and Sample Preparation:

-

Prepare individual stock solutions of 2,3,4-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid at 1 mg/mL in methanol.

-

From the stock solutions, prepare a mixed standard solution containing each isomer at a final concentration of 0.1 mg/mL in the mobile phase.

-

Prepare unknown samples by dissolving them in the mobile phase to an estimated final concentration of 0.1 mg/mL. Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.[21]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[21]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 70% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times with those of the individual standards. The 3,4,5-isomer is expected to elute before the 2,3,4-isomer.

-

Quantify the amount of each isomer in the unknown samples by comparing the peak area to a calibration curve generated from a series of known concentrations of the mixed standard.

-

Conclusion

The distinction between 2,3,4- and 3,4,5-trimethoxy isomers is a clear demonstration of the principle that structure dictates function. The higher symmetry of the 3,4,5-isomer not only influences its physical properties and provides a distinct spectroscopic signature but also makes its trimethoxyphenyl moiety a privileged scaffold for interacting with critical biological targets like tubulin. In contrast, the 2,3,4-isomer serves as a precursor to different classes of therapeutic agents. For any researcher or drug development professional working with substituted aromatics, a thorough understanding of these isomeric differences, coupled with robust analytical methods for their differentiation, is paramount for successful and reproducible scientific outcomes.

References

- (2025, August 6). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Vertex AI Search.